molecular formula C9H14N2O B2605751 (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine CAS No. 1368920-70-0

(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine

Cat. No.: B2605751
CAS No.: 1368920-70-0
M. Wt: 166.224
InChI Key: XGHSOUVFYMJHIA-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine is a complex organic compound with a unique structure that includes a cyclohepta[d]isoxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine typically involves the formation of the cyclohepta[d]isoxazole ring followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohepta[d]isoxazole derivatives and related amines. Examples include:

  • (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)amine
  • (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanol .

Uniqueness

What sets (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine apart is its specific structural configuration, which imparts unique chemical and biological properties.

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-6-8-7-4-2-1-3-5-9(7)12-11-8/h1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHSOUVFYMJHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)ON=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368920-70-0
Record name {4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-yl}methanamine
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